Cas no 1368316-91-9 (4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid)

4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid
- EN300-1476827
- 1368316-91-9
-
- インチ: 1S/C10H15N3O2/c1-13-6-7(4-12-13)8-2-3-11-5-9(8)10(14)15/h4,6,8-9,11H,2-3,5H2,1H3,(H,14,15)
- InChIKey: OXFYKMWTSSONGN-UHFFFAOYSA-N
- ほほえんだ: OC(C1CNCCC1C1C=NN(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 67.2Ų
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476827-50mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 50mg |
$827.0 | 2023-09-29 | ||
Enamine | EN300-1476827-1000mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 1000mg |
$986.0 | 2023-09-29 | ||
Enamine | EN300-1476827-1.0g |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1476827-10000mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-1476827-2500mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1476827-5000mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 5000mg |
$2858.0 | 2023-09-29 | ||
Enamine | EN300-1476827-250mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 250mg |
$906.0 | 2023-09-29 | ||
Enamine | EN300-1476827-100mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1476827-500mg |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid |
1368316-91-9 | 500mg |
$946.0 | 2023-09-29 |
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acidに関する追加情報
4-(1-Methyl-1H-Pyrazol-4-Yl)Piperidine-3-Carboxylic Acid: A Comprehensive Overview
4-(1-Methyl-1H-Pyrazol-4-Yl)Piperidine-3-Carboxylic Acid (CAS No. 1368316919) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, with its unique combination of a pyrazole ring and a piperidine backbone, exhibits intriguing properties that make it a promising candidate for various therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements related to this compound.
The molecular structure of 4-(1-Methyl-1H-Pyrazol-4-Yl)Piperidine-3-Carboxylic Acid is defined by its pyrazole moiety, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The pyrazole ring is further substituted with a methyl group at the 1-position, enhancing its stability and reactivity. The piperidine ring, on the other hand, is a six-membered saturated ring with one nitrogen atom. The carboxylic acid group attached to the piperidine ring at the 3-position introduces acidity and potential for forming amide bonds, which are crucial for drug design.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery due to their ability to modulate various biological targets. For instance, research published in *Journal of Medicinal Chemistry* in 2022 demonstrated that pyrazole-containing compounds exhibit potent inhibitory activity against kinases involved in cancer progression. Similarly, piperidine derivatives have been extensively explored for their role in GPCR modulation, making them valuable leads in the development of anti-inflammatory and antipsychotic agents.
The synthesis of 4-(1-Methyl-1H-Pyrazol-4-Yl)Piperidine-3-Carboxylic Acid involves a multi-step process that combines principles from organic synthesis and catalysis. A study published in *Organic Letters* in 2023 reported an efficient method for constructing the pyrazole-piperidine hybrid using microwave-assisted conditions. This approach not only enhances reaction efficiency but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
Pharmacologically, 4-(1-Methyl-1H-Pyrazol-4-Yl)Piperidine-3-Carboxylic Acid has shown remarkable potential as a modulator of ion channels. Research conducted at the University of California revealed that this compound exhibits selective inhibition of voltage-gated sodium channels (Nav), which are implicated in chronic pain conditions such as neuropathy and arthritis. These findings underscore its potential as a novel analgesic agent with reduced side effects compared to conventional opioids.
In addition to its pharmacological applications, this compound has also been explored for its role in enzyme inhibition. A study published in *Bioorganic & Medicinal Chemistry* demonstrated that pyrazole-piperidine hybrids can act as inhibitors of histone deacetylases (HDACs), which are key targets in epigenetic therapy for cancer. The ability of this compound to modulate HDAC activity suggests its potential as an anticancer agent with epigenetic regulatory properties.
Recent advancements in computational chemistry have further elucidated the binding modes and interactions of 4-(1-Methyl-1H-Pyrazol-4-Yl)Piperidine-3-Carboxylic Acid with its biological targets. Molecular docking studies conducted using AutoDock Vina revealed that the pyrazole moiety plays a critical role in stabilizing interactions within the active site of target enzymes. These insights have paved the way for rational drug design strategies aimed at optimizing potency and selectivity.
The development of pyrazole-piperidine hybrids has also been driven by their unique physicochemical properties. Studies have shown that these compounds exhibit favorable solubility profiles and permeability characteristics, making them suitable for oral administration. Furthermore, their stability under physiological conditions ensures sustained release and prolonged therapeutic effects.
In conclusion, 4-(1-Methyl-1H-Pyrazol
1368316-91-9 (4-(1-methyl-1H-pyrazol-4-yl)piperidine-3-carboxylic acid) 関連製品
- 126931-29-1(4-(t-Butyldimethylsilyloxy)cyclohexanol)
- 1214338-32-5(3-(3-Iodo-2-(pyridin-3-yl)phenyl)pyridine)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 845879-11-0(4-Amino-2-benzylthio-5-nitrothiazole)
- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)
- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)
- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 2104986-10-7(Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate)
- 1563451-17-1(3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)